4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H19NO3S. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a tert-butyl group, a furan ring, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide has diverse applications in scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar structure but lacks the furan ring and tert-butyl group.
N-tert-Butylbenzenesulfonamide: Similar structure but lacks the furan ring.
N-Ethyltoluene-4-sulfonamide: Similar sulfonamide structure but different substituents.
Uniqueness
4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the furan ring and the tert-butyl group, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various scientific research applications and differentiate it from other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(2,3)12-6-8-14(9-7-12)20(17,18)16-11-13-5-4-10-19-13/h4-10,16H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVGDWGLPRUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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